(5,5-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

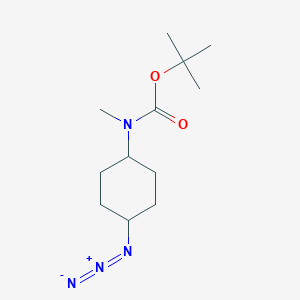

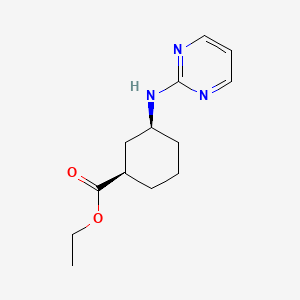

(5,5-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonyl chloride , also known as (5,5-dimethyloxan-2-yl)methanesulfonyl chloride , is an organosulfur compound with the chemical formula C8H15ClO3S . It is a colorless liquid that dissolves in polar organic solvents but reacts with water, alcohols, and many amines .

Synthesis Analysis

The synthesis of this compound involves the reaction of methanesulfonyl chloride (MsCl) with a 5,5-dimethyltetrahydro-2H-pyran-2-ol substrate. The sulfonyl chloride group (MsCl) is introduced, resulting in the formation of the target compound. Detailed synthetic pathways and conditions can be found in relevant literature .

Scientific Research Applications

Chlorination and Derivative Formation

(Benazza, Beaupère, Uzan, & Demailly, 1991) investigated the transformation of unprotected d-arabinitol into its 1,5-dichloro derivative using methanesulfonyl chloride, showcasing its application in the selective chlorination of pentitols. This highlights the compound's utility in synthesizing specific chlorinated derivatives.

Preparation Methods

(Hanai & Okuda, 1977) described a method for preparing methanesulfonyl chloride-d3 from dimethyl sulfoxide-d6. This demonstrates the compound's role in the preparation of specific isotopically labeled chemicals.

Ionic Liquid Applications

(Su, Winnick, & Kohl, 2001) explored the use of methanesulfonyl chloride in forming a room temperature ionic liquid with AlCl3, specifically studying its electrochemical properties in vanadium pentoxide films.

Chemical Structure and Properties

(Arbuzov et al., 1976) examined the polarizability and conformations of methanesulfonyl chloride, providing insights into its chemical structure and physical properties.

Catalytic Applications

(Morita, Nakatsuji, Misaki, & Tanabe, 2005) developed a method for sulfonylation of primary alcohols using methanesulfonyl chloride, showcasing its catalytic potential in chemical reactions.

properties

IUPAC Name |

(5,5-dimethyloxan-2-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO3S/c1-8(2)4-3-7(12-6-8)5-13(9,10)11/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPCRQQWASRMGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(OC1)CS(=O)(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B3010348.png)

![N-[(2-chlorophenyl)methyl]-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B3010349.png)

![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-chlorophenyl)ethanone](/img/structure/B3010352.png)

![2-Chloro-1-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B3010361.png)

![1-[4-(1,3-thiazol-2-yloxy)benzoyl]-2,3-dihydro-1H-indole](/img/structure/B3010363.png)

![3-(2,6-dichlorophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide](/img/structure/B3010364.png)

![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(morpholino)methanone](/img/structure/B3010365.png)

![1,3-dimethyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B3010368.png)